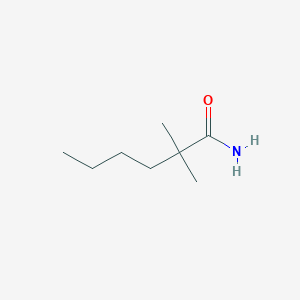

2,2-Dimethylhexanamide

Description

Structure

3D Structure

Properties

CAS No. |

20923-67-5 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2,2-dimethylhexanamide |

InChI |

InChI=1S/C8H17NO/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H2,9,10) |

InChI Key |

BNZQGRBBUHRDHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylhexanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and theoretical chemical properties of 2,2-Dimethylhexanamide. Due to a lack of available experimental data in peer-reviewed literature, this document leverages computational predictions and established chemical principles to offer insights into its physicochemical characteristics, spectroscopic profile, and potential biological significance. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling informed decisions for future experimental work. All quantitative data is presented in structured tables, and a generalized synthesis protocol is provided with a corresponding workflow diagram.

Introduction

This compound is a primary amide derivative of 2,2-dimethylhexanoic acid. Its structure, featuring a sterically hindered quaternary carbon adjacent to the carbonyl group, suggests unique chemical and physical properties compared to its linear isomers. The amide functional group is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding.[1][2] Understanding the fundamental properties of novel amides like this compound is crucial for exploring its potential applications in pharmacology and materials science. This whitepaper details its predicted properties to guide further research and development.

Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models. These predictions provide essential parameters for designing experimental protocols, such as selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of its potential pharmacokinetic profile.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₇NO | - |

| Molecular Weight | 143.23 g/mol | - |

| Boiling Point | 230-240 °C | Predicted at standard pressure. The high boiling point is attributed to the ability of the primary amide to form strong intermolecular hydrogen bonds. |

| Melting Point | 60-70 °C | Predicted. The bulky t-butyl-like group may disrupt crystal lattice packing, potentially leading to a lower melting point compared to less branched isomers. |

| Water Solubility | Low to Moderate | Expected to have limited but non-negligible water solubility due to the polar amide group capable of hydrogen bonding with water. The hydrophobic C6 alkyl chain will limit extensive solubility. |

| LogP (Octanol-Water Partition Coefficient) | 2.0 - 2.5 | This predicted value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability. |

Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the chemical structure of this compound and typical values for similar functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.5 | Broad | 2H | -CONH₂ |

| ~ 1.5 - 1.6 | Multiplet | 2H | -C(CH₃)₂-CH₂ - |

| ~ 1.2 - 1.4 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₃ |

| ~ 1.1 - 1.2 | Singlet | 6H | -C(CH₃ )₂- |

| ~ 0.8 - 0.9 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

| Chemical Shift (ppm) | Carbon Assignment |

| ~ 178 - 182 | C =O (Amide Carbonyl) |

| ~ 40 - 45 | -C (CH₃)₂- |

| ~ 35 - 40 | -C(CH₃)₂-CH₂ - |

| ~ 25 - 30 | -CH₂ -CH₂-CH₃ |

| ~ 22 - 26 | -C(CH₃ )₂- |

| ~ 22 - 26 | -CH₂-CH₂ -CH₃ |

| ~ 14 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the primary amide and alkyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3350 and ~3180 | N-H stretching (two bands for primary amide) |

| ~ 2960 - 2850 | C-H stretching (alkyl) |

| ~ 1650 - 1680 | C=O stretching (Amide I band) |

| ~ 1620 - 1650 | N-H bending (Amide II band) |

| ~ 1470 and ~1370 | C-H bending (alkyl) |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 143. Key fragmentation patterns would likely involve alpha-cleavage and McLafferty rearrangement.

| m/z | Proposed Fragment Ion |

| 143 | [M]⁺ (Molecular Ion) |

| 126 | [M - NH₃]⁺ |

| 100 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 86 | [M - C₄H₉]⁺ (Loss of butyl radical via alpha-cleavage) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 44 | [CONH₂]⁺ |

Synthesis and Reactivity

Proposed Synthesis

A common and effective method for the synthesis of primary amides from carboxylic acids is via the corresponding acyl chloride.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Generalized)

Step 1: Synthesis of 2,2-Dimethylhexanoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dimethylhexanoic acid.

-

Slowly add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,2-dimethylhexanoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Cool the crude 2,2-dimethylhexanoyl chloride in an ice bath.

-

Slowly add the acyl chloride to a stirred, concentrated aqueous solution of ammonia (an excess, typically 5-10 equivalents). Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water to remove any ammonium (B1175870) chloride.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).

Reactivity

The reactivity of this compound is primarily dictated by the amide functional group. It is expected to be relatively stable to hydrolysis under neutral conditions but can be hydrolyzed to 2,2-dimethylhexanoic acid and ammonia under acidic or basic conditions with heating. The N-H protons are weakly acidic, and the lone pair of electrons on the nitrogen is delocalized into the carbonyl group, making it a poor nucleophile.

Potential Biological and Pharmacological Activity

While no specific biological activities have been reported for this compound, the amide moiety is a well-established pharmacophore. Amides are found in a wide range of drugs with diverse therapeutic applications.[1]

Caption: Potential biological activities associated with the amide functional group.

The 2,2-dimethyl substitution creates a sterically hindered environment around the carbonyl group, which could influence its interaction with biological targets and its metabolic stability. This steric bulk may:

-

Increase Metabolic Stability: The gem-dimethyl group can shield the amide bond from enzymatic hydrolysis by proteases and amidases, potentially leading to a longer biological half-life.

-

Modulate Receptor Binding: The specific size and shape of the 2,2-dimethylhexyl group will determine its fit into the binding pockets of potential protein targets. This could lead to selective interactions with certain receptors or enzymes.

Given the structural similarities to other fatty acid amides, this compound could potentially interact with enzymes involved in lipid signaling, such as fatty acid amide hydrolase (FAAH). Further experimental screening is necessary to determine its actual biological activities.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and predictive overview of the chemical properties of this compound. The presented data, including physicochemical properties, spectroscopic profiles, a proposed synthesis route, and potential biological activities, serves as a valuable starting point for further experimental investigation.

It is recommended that future work focus on the experimental validation of these predicted properties. The synthesis of this compound, as outlined, would be the first step, followed by thorough characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis). Subsequent studies should then explore its biological activities through in vitro screening assays based on the potential targets identified in this guide. Such a systematic approach will be crucial in unlocking the full potential of this novel chemical entity.

References

An In-Depth Technical Guide to 2,2-Dimethylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethylhexanamide, a substituted aliphatic amide. Due to the limited availability of experimental data for this specific isomer, this document also includes detailed information on the closely related and well-characterized isomer, N,N-Dimethylhexanamide, for comparative purposes. This guide covers chemical and physical properties, proposed synthesis protocols, and an analysis of potential biological activity and toxicological considerations based on the broader class of aliphatic amides.

Chemical Identification and Properties

Table 1: Chemical Identifiers

| Identifier | This compound | N,N-Dimethylhexanamide |

| PubChem CID | 181100[1] | 22084[2] |

| CAS Number | Not Available | 5830-30-8[2] |

| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO[2] |

| Molecular Weight | 143.23 g/mol | 143.23 g/mol [2] |

| IUPAC Name | This compound | N,N-dimethylhexanamide[2] |

| Canonical SMILES | CCCCC(C)(C)C(=O)N | CCCCCC(=O)N(C)C[2] |

| InChI Key | BNZQGRBBUHRDHJ-UHFFFAOYSA-N | OAERLTPBKQBWHJ-UHFFFAOYSA-N[2] |

Table 2: Computed Physical and Chemical Properties

| Property | This compound (Predicted) | N,N-Dimethylhexanamide (Experimental/Predicted) |

| Boiling Point | Not Available | 80 °C @ 1 mmHg[3] |

| Density | Not Available | 0.89 g/cm³[3] |

| XLogP3 | 2.1 | 1.6 |

| Hydrogen Bond Donor Count | 1 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 4 | 4 |

| Topological Polar Surface Area | 43.1 Ų | 20.3 Ų[4] |

| Refractive Index | Not Available | 1.4490[5] |

Synthesis of this compound: An Experimental Protocol

While a specific, validated protocol for the synthesis of this compound is not documented in readily available literature, a standard amidation procedure can be proposed based on general methods for the synthesis of N,N-disubstituted amides from carboxylic acids.[6][7] The following protocol describes a common approach using a coupling reagent.

Objective: To synthesize this compound from 2,2-dimethylhexanoic acid and ammonia (B1221849).

Materials:

-

2,2-Dimethylhexanoic acid

-

Ammonia solution (e.g., 7N in methanol)

-

Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylhexanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Addition of Amine: Add the ammonia solution (1.1 eq) to the stirred solution of the carboxylic acid.

-

Activation and Coupling: In a separate flask, dissolve the coupling reagent (e.g., DCC, 1.1 eq) and DMAP (0.1 eq) in anhydrous DCM. This solution is then added dropwise to the carboxylic acid and amine mixture at 0 °C (ice bath).

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Diagram of the Proposed Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Table 3: Spectroscopic Data for N,N-Dimethylhexanamide

| Spectroscopic Technique | Key Features |

| ¹H NMR | Predicted peaks corresponding to the N-methyl groups and the aliphatic chain protons. The protons on the carbon adjacent to the carbonyl group would appear as a triplet. |

| ¹³C NMR | Predicted peaks for the carbonyl carbon, the N-methyl carbons, and the carbons of the hexyl chain. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of a tertiary amide would be expected around 1630-1680 cm⁻¹. |

| Mass Spectrometry (GC-MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z 143, along with characteristic fragmentation patterns of aliphatic amides. A prominent peak at m/z 87 is observed.[2] |

Biological Activity and Toxicological Profile

Predicted Biological Activity

Specific biological activity data for this compound is not available. However, the amide functional group is a cornerstone of many biologically active molecules, including a large number of approved drugs.[9][10] Aliphatic amides can exhibit a range of biological activities, and their structure-activity relationships are an area of interest in drug discovery.

The introduction of bioisosteres for amide bonds is a common strategy in medicinal chemistry to improve properties such as potency, selectivity, and metabolic stability.[9][11] The gem-dimethyl group at the α-position in this compound could potentially influence its metabolic stability by sterically hindering enzymatic degradation.

Toxicological Profile

Detailed toxicological studies for this compound have not been reported. For the isomer N,N-Dimethylhexanamide, it is classified as harmful if swallowed.[4][12] It is also reported to be moderately toxic by ingestion and intraperitoneal routes.[4] General toxicological data on aliphatic amines and amides suggest that they can cause skin and eye irritation.[13] Long-chain aliphatic amines have been noted for their potential effects on lymph nodes and the gastrointestinal tract.[14]

Table 4: GHS Hazard Information for N,N-Dimethylhexanamide

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[12][15] |

Applications in Research and Drug Development

While there are no specific documented applications for this compound, its structural relative, N,N-Dimethylhexanamide, is used as a pharmaceutical intermediate.[4] The class of aliphatic amides is broadly relevant in several areas:

-

Drug Discovery: As scaffolds or building blocks for more complex molecules. The stability of the amide bond and its ability to participate in hydrogen bonding make it a key feature in many pharmacophores.[9][16]

-

Agrochemicals: Some substituted amides have applications as herbicides and pesticides.

-

Material Science: Amides are the fundamental repeating unit in polyamides, such as nylon.

The unique steric hindrance provided by the gem-dimethyl group in this compound could make it an interesting candidate for studies where resistance to enzymatic hydrolysis is desired.

Signaling Pathways and Experimental Workflows

There are no specific signaling pathways directly associated with this compound. However, in the context of drug development, if this molecule were to be investigated as a potential therapeutic agent, a standard preclinical evaluation workflow would be followed.

Diagram of a General Preclinical Drug Discovery Workflow:

Caption: A simplified workflow for preclinical drug discovery.

Conclusion

This compound is a less-common isomer of dimethylhexanamide for which detailed experimental data is scarce. However, by leveraging data from its well-characterized isomer, N,N-Dimethylhexanamide, and general principles of organic and medicinal chemistry, we can construct a comprehensive profile of its expected properties and potential. The presence of the gem-dimethyl group suggests that it may possess increased metabolic stability compared to other isomers, a feature that could be of interest in drug design. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound and related aliphatic amides.

References

- 1. Hexanamide, 2,2-dimethyl- | C8H17NO | CID 181100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylhexanamide | C8H17NO | CID 22084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-DIMETHYLHEXANAMIDE CAS#: 5830-30-8 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. N,N-Dimethylhexanamide [webbook.nist.gov]

- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. Aliphatic Amines Group - information sheet - Canada.ca [canada.ca]

- 15. echemi.com [echemi.com]

- 16. ajchem-a.com [ajchem-a.com]

An In-Depth Technical Guide to the Molecular Structure of 2,2-Dimethylhexanamide

This technical guide provides a comprehensive overview of the molecular structure, properties, and key data pertaining to 2,2-Dimethylhexanamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an organic compound characterized by a hexanamide (B146200) backbone with two methyl groups attached to the second carbon atom.[1] Its chemical formula is C8H17NO.[2][3]

| Property | Value | Source |

| Molecular Formula | C8H17NO | [2][3] |

| Molecular Weight | 143.23 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| SMILES | CCCCC(C)(C)C(N)=O | [2] |

| InChIKey | BNZQGRBBUHRDHJ-UHFFFAOYSA-N | [2] |

| PubChem CID | 181100 | [3] |

Molecular Structure and Connectivity

The core structure of this compound consists of a six-carbon chain (hexane) where the first carbon is part of an amide functional group (-CONH2). The second carbon atom is a quaternary carbon, bonded to two methyl groups, the first carbon of the amide group, and the third carbon of the alkyl chain.

Spectroscopic Data

| Spectroscopy Type | Predicted Data |

| ¹H NMR | Signals corresponding to the butyl chain protons, two distinct singlets for the diastereotopic methyl groups, and a broad signal for the amide protons. |

| ¹³C NMR | A signal for the carbonyl carbon, a quaternary carbon signal, signals for the butyl chain carbons, and signals for the two methyl carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3500 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 143.23. |

Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be adapted from general amide synthesis methodologies.

Proposed Synthesis of this compound from 2,2-Dimethylhexanoic Acid

This protocol is based on the activation of a carboxylic acid followed by amidation.

Materials:

-

2,2-Dimethylhexanoic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Ammonia (B1221849) (gas or aqueous solution)

-

Standard glassware for organic synthesis

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere, dissolve 2,2-dimethylhexanoic acid in an anhydrous solvent like DCM.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (or the chosen coupling agent) to the solution.

-

Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy).

-

-

Amidation:

-

In a separate flask, prepare a solution of ammonia in an appropriate solvent or use a saturated aqueous solution.

-

Slowly add the previously prepared acid chloride solution to the ammonia solution at a low temperature (e.g., 0 °C).

-

Stir the reaction mixture for several hours until the reaction is complete.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.[5]

-

References

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2,2-dimethylhexanamide, a molecule of interest for various research and development applications. Due to the limited availability of specific experimental data for this compound in published literature, this guide leverages established principles of organic synthesis and detailed protocols for structurally analogous compounds to present a reliable methodology. The core of this guide focuses on the conversion of 2,2-dimethylhexanoic acid to its corresponding primary amide.

Core Synthesis Pathway: Acyl Chloride Formation and Subsequent Amidation

The most common and efficient method for synthesizing a primary amide from a carboxylic acid, particularly a sterically hindered one like 2,2-dimethylhexanoic acid, proceeds through a two-step sequence:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activation step is crucial as the direct reaction of a carboxylic acid with an amine is often slow and requires high temperatures.

-

Amidation: The resulting acyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the desired this compound. This reaction is typically rapid and exothermic.

An In-depth Technical Guide to 2,2-Dimethylhexanamide

IUPAC Name: 2,2-Dimethylhexanamide

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a plausible synthetic route, and a proposed workflow for biological activity screening. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is a primary amide derivative of 2,2-dimethylhexanoic acid. While extensive experimental data is not widely available in peer-reviewed literature, its fundamental properties can be derived from computational and structural data.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | PubChem[1] |

| Molecular Weight | 143.23 g/mol | PubChem[2] |

| Canonical SMILES | CCCCC(C)(C)C(=O)N | PubChem[2] |

| InChI Key | BNZQGRBBUHRDHJ-UHFFFAOYSA-N | PubChem[2] |

| CAS Number | 23397-33-3 | Stenutz[2] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem[3] |

Synthesis Protocol

A standard and effective method for the synthesis of this compound involves the conversion of 2,2-dimethylhexanoic acid to its corresponding acyl chloride, followed by amination.

Experimental Protocol:

Step 1: Synthesis of 2,2-Dimethylhexanoyl Chloride

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethylhexanoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (1.2 eq) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,2-dimethylhexanoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Cool an aqueous solution of concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) (excess, e.g., 5-10 eq) in an ice bath.

-

Slowly add the crude 2,2-dimethylhexanoyl chloride from Step 1 to the cooled ammonium hydroxide solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

A white precipitate of this compound will form.

-

Continue stirring the mixture in the ice bath for 1 hour after the addition is complete.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any unreacted ammonia (B1221849) and ammonium chloride salts.

-

Dry the product under vacuum to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the purified product.

Caption: General workflow for the synthesis of this compound.

Biological Activity Profile

The biological activities of this compound are not extensively documented in publicly available literature. Compounds with similar aliphatic amide structures can exhibit a range of biological interactions, from enzymatic inhibition to signaling modulation. Determining the specific activity of this compound requires systematic screening.

Proposed Workflow for Biological Screening:

A logical workflow for assessing the biological and pharmacological potential of this compound would involve a tiered approach, starting with computational predictions and progressing to in vitro assays.

-

In Silico Prediction: Utilize computational models to predict potential biological targets based on structural similarity to known active compounds. This step helps in prioritizing which biological assays to perform.

-

Primary In Vitro Screening: Perform high-throughput screening against a broad panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.

-

Secondary/Confirmatory Assays: For any "hits" from the primary screen, conduct dose-response studies to determine potency (e.g., IC₅₀ or EC₅₀ values).

-

Mechanism of Action (MoA) Studies: If a confirmed hit shows significant potency, further experiments are designed to elucidate the specific mechanism by which the compound exerts its effect.

-

ADMET Profiling: Evaluate the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess its drug-like potential.

Caption: Proposed workflow for biological activity screening.

References

physical and chemical properties of 2,2-Dimethylhexanamide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,2-Dimethylhexanamide. Due to the limited availability of direct experimental data for this specific compound, this guide combines confirmed fundamental data with predicted properties and detailed, plausible experimental protocols based on established chemical principles.

Core Properties

This compound is a primary amide with the molecular formula C8H17NO.[1][2] Its structure is characterized by a hexanamide (B146200) backbone with two methyl groups on the alpha-carbon.

| Property | Value | Source |

| Molecular Formula | C8H17NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [2][3] |

| IUPAC Name | This compound | |

| SMILES | CCCCC(C)(C)C(N)=O | [2] |

| PubChem CID | 181100 | [1] |

Physical and Chemical Properties

| Property | Predicted/Computed Value | Notes |

| Boiling Point | 224.8 °C at 760 mmHg | Predicted |

| Melting Point | 85.1 °C | Predicted |

| Density | 0.9±0.1 g/cm³ | Predicted |

| Water Solubility | 1.83 g/L at 25 °C | Predicted |

| LogP | 2.32 | Predicted measure of lipophilicity |

| pKa | 17.65 | Predicted (most acidic proton on nitrogen) |

Chemical Reactivity

As a primary amide, this compound is expected to exhibit typical amide reactivity. The gem-dimethyl groups at the α-position introduce significant steric hindrance, which may influence reaction rates compared to unbranched amides.

-

Hydrolysis: Can be hydrolyzed to 2,2-dimethylhexanoic acid and ammonia (B1221849) under acidic or basic conditions, likely requiring elevated temperatures.

-

Reduction: Can be reduced to 2,2-dimethylhexan-1-amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Dehydration: Dehydration to the corresponding nitrile (2,2-dimethylhexanenitrile) would be challenging due to the absence of α-protons.

Proposed Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not available, the following methods are based on well-established amidation reactions.[4][5][6]

Protocol 1: From 2,2-Dimethylhexanoyl Chloride

This is a common and generally high-yielding method for the synthesis of primary amides. The precursor, 2,2-dimethylhexanoyl chloride, can be synthesized from 2,2-dimethylhexanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7]

Materials:

-

2,2-Dimethylhexanoyl chloride

-

Ammonia (aqueous solution, e.g., 28-30%, or as a gas)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer.

Procedure:

-

Dissolve 2,2-dimethylhexanoyl chloride (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 3.0 eq) to the stirred solution via an addition funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

References

- 1. Hexanamide, 2,2-dimethyl- | C8H17NO | CID 181100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. 2,3-Dimethylhexanamide | C8H17NO | CID 55291364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webassign.net [webassign.net]

- 6. Amide synthesis by acylation [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2,2-Dimethylhexanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethylhexanamide, a fatty acid amide with potential biological significance. Due to the limited availability of direct experimental data for this compound, this document outlines a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of potential biological activities based on structurally related molecules. Detailed experimental protocols for the proposed synthesis are provided, along with predictive data summarized in structured tables. Furthermore, logical workflows and a hypothetical signaling pathway are visualized using Graphviz diagrams to guide future research and development efforts.

Introduction

Fatty acid amides are a class of lipid signaling molecules that play crucial roles in various physiological processes.[1] Their functions are diverse, ranging from neurotransmission and inflammation to sleep regulation.[2][3] The biological activity of these molecules is often dictated by the structure of both the fatty acid chain and the amide headgroup.[1] this compound, a primary amide derivative of the branched-chain fatty acid 2,2-dimethylhexanoic acid, represents an under-investigated molecule within this class. Its sterically hindered nature, conferred by the gem-dimethyl group at the alpha-position, may impart unique chemical and biological properties. This guide aims to consolidate the available information and provide a predictive framework to stimulate further investigation into this compound.

Physicochemical and Predicted Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | > 100 °C |

| Boiling Point | > 250 °C |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO; sparingly soluble in water |

| LogP | ~2.5 |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | 5.5 - 6.5 | Broad singlet | 2H |

| -CH₂- (C3) | 1.50 - 1.60 | Triplet | 2H |

| -CH₂- (C4, C5) | 1.20 - 1.40 | Multiplet | 4H |

| -C(CH₃)₂ | 1.15 | Singlet | 6H |

| -CH₃ (C6) | 0.88 | Triplet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C=O (C1) | ~180 | ||

| -C(CH₃)₂ (C2) | ~40 | ||

| -CH₂- (C3) | ~35 | ||

| -CH₂- (C4) | ~28 | ||

| -CH₂- (C5) | ~22 | ||

| -C(CH₃)₂ | ~25 | ||

| -CH₃ (C6) | ~14 |

Table 3: Predicted IR and Mass Spectrometry Data for this compound

| Spectroscopy | Predicted Key Peaks |

| IR (cm⁻¹) | ~3350, ~3180 (N-H stretch), ~2960, ~2870 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II)[4][5][6][7][8] |

| Mass Spec (m/z) | 143 (M⁺), 126 (M-NH₃)⁺, 100 (M-C₃H₇)⁺, 86, 72, 57, 44 |

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2,2-dimethylhexanoic acid.[9][10][11] The synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by amination with ammonia (B1221849). This two-step procedure is well-suited for the preparation of primary amides from sterically hindered carboxylic acids.[12][]

Experimental Protocol

Step 1: Synthesis of 2,2-Dimethylhexanoyl Chloride

-

Materials:

-

2,2-Dimethylhexanoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask, magnetic stirrer, condenser, dropping funnel, nitrogen inlet.

-

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2-dimethylhexanoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 2,2-dimethylhexanoyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

2,2-Dimethylhexanoyl chloride (from Step 1)

-

Ammonia solution (e.g., 7N in methanol or concentrated aqueous ammonia)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.

-

-

Procedure:

-

In a separate round-bottom flask, place an excess of ammonia solution (e.g., 7N in methanol, >3 eq) and cool it to 0 °C in an ice bath.

-

Dissolve the crude 2,2-dimethylhexanoyl chloride from Step 1 in a minimal amount of anhydrous DCM or THF.

-

Slowly add the solution of the acyl chloride to the cooled, stirred ammonia solution. A white precipitate will form.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

-

Monitor the reaction by TLC or GC-MS to confirm the consumption of the acyl chloride.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with DCM or ethyl acetate (B1210297) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

-

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural similarity to other endogenous fatty acid amides suggests it may interact with biological systems, particularly the endocannabinoid system.[14][15][16][17][18] Fatty acid amides are known to modulate the activity of cannabinoid receptors (CB1 and CB2) and the enzymes responsible for the degradation of endocannabinoids, such as fatty acid amide hydrolase (FAAH).[14][15]

The presence of the gem-dimethyl group at the α-position of this compound could influence its interaction with FAAH. This steric hindrance might render it a poor substrate for FAAH, potentially leading to an increased half-life in biological systems compared to unbranched primary amides. If this compound exhibits even weak affinity for cannabinoid receptors, its resistance to degradation could lead to a sustained modulatory effect on endocannabinoid signaling.

A hypothetical mechanism of action could involve the allosteric modulation of cannabinoid receptors or direct inhibition of FAAH, leading to an increase in the levels of endogenous cannabinoids like anandamide. This, in turn, would potentiate the activation of cannabinoid receptors and downstream signaling cascades.

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound is a structurally interesting fatty acid amide for which there is a notable lack of experimental data. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential biological relevance. The proposed synthetic protocol offers a clear and viable route for its preparation, which will be the first crucial step in enabling its experimental investigation.

Future research should focus on the following areas:

-

Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the resulting this compound should be fully characterized using modern spectroscopic techniques (NMR, IR, MS) and its physicochemical properties determined.

-

Biological Screening: The synthesized compound should be screened for its activity on key targets within the endocannabinoid system, including binding assays with CB1 and CB2 receptors and inhibition assays with the FAAH enzyme.

-

In Vitro and In Vivo Studies: Depending on the results of the initial screening, further studies in cell-based models and animal models of disease (e.g., pain, inflammation, neurological disorders) would be warranted to elucidate its therapeutic potential.

By systematically addressing these research questions, the scientific community can begin to understand the unique properties of this compound and its potential as a novel therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. PIVALAMIDE(754-10-9) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 2,2-DIMETHYLHEXANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,2-Dimethylhexanoic Acid | C8H16O2 | CID 163217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 14. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

In-depth Technical Guide on the Discovery of 2,2-Dimethylhexanamide

A comprehensive review of the available scientific literature reveals a significant gap in information regarding the discovery, synthesis, and biological activity of 2,2-Dimethylhexanamide. At present, there are no detailed publications or patents that specifically document the initial synthesis or discovery of this compound.

While information on isomers and related amide compounds is available, data directly pertaining to this compound is limited to basic chemical identifiers and computed physical properties. This guide synthesizes the available information on related compounds to propose a potential synthetic pathway and outlines the current state of knowledge.

Physicochemical Properties

Public chemical databases provide fundamental information about this compound.

| Property | Value | Source |

| Molecular Formula | C8H17NO | PubChem[1] |

| Molecular Weight | 143.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | Stenutz[2] |

| SMILES | CCCCC(C)(C)C(N)=O | Stenutz[2] |

| InChIKey | BNZQGRBBUHRDHJ-UHFFFAOYSA-N | Stenutz[2] |

Proposed Synthesis

Although no specific experimental protocol for the synthesis of this compound has been published, a plausible synthetic route can be extrapolated from established methods for amide bond formation, particularly from structurally similar compounds. A common approach would involve the amidation of a corresponding carboxylic acid or its activated derivative.

A potential starting material would be 2,2-dimethylhexanoic acid. The synthesis could then proceed via activation of the carboxylic acid followed by reaction with an amine source.

Logical Workflow for a Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been identified or described. Research into the biological effects of this molecule would be a novel area of investigation.

Conclusion

The discovery of this compound is not documented in the accessible scientific literature. While its basic chemical properties are known, there is a complete absence of experimental data, including synthetic protocols and biological activity. The information presented in this guide is based on general chemical principles and data from related compounds. Further research is required to elucidate the synthesis, properties, and potential applications of this compound. This presents an opportunity for original research in the fields of synthetic chemistry and drug discovery.

References

An In-depth Technical Guide to the Structural Isomers of 2,2-Dimethylhexanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural isomers of 2,2-dimethylhexanamide, an amide with the molecular formula C₈H₁₇NO. Structural isomerism is a critical concept in drug development and materials science, as isomers with the same molecular formula can exhibit vastly different physicochemical and biological properties. This document details the identification of various structural isomers, presents their known physicochemical data in a comparative format, outlines detailed experimental protocols for their synthesis and characterization, and provides visualizations to clarify isomer relationships and experimental workflows.

Introduction to Structural Isomerism in C₈H₁₇NO Amides

Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. For the amide this compound, numerous structural isomers exist. These can be broadly categorized as:

-

Chain Isomers: Variations in the arrangement of the carbon skeleton. For example, the straight-chain octanamide (B1217078) versus the branched-chain dimethylhexanamides.

-

Positional Isomers: Differences in the location of functional groups or substituents. This includes moving the dimethyl groups along the hexanamide (B146200) backbone (e.g., 3,3-dimethylhexanamide) or altering the substitution on the nitrogen atom (e.g., N,N-dimethylhexanamide).

Understanding the specific arrangement of atoms is crucial as it dictates molecular interactions, polarity, and steric hindrance, thereby influencing properties like melting point, boiling point, solubility, and biological activity.

Structural Isomers of this compound

Below is a diagram illustrating the relationship between this compound and several of its representative structural isomers.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for this compound and several of its structural isomers. Data for some branched isomers is limited to computationally predicted values due to a lack of published experimental data.

| Compound Name | IUPAC Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Notes |

| This compound | This compound | 143.23[1] | N/A | N/A | N/A | Limited experimental data available. |

| Octanamide | Octanamide | 143.23[2] | 105[3][4] | ~261-275[4][5] | ~0.85-0.9[4][5] | Straight-chain primary amide. |

| N,N-Dimethylhexanamide | N,N-Dimethylhexanamide | 143.23[6][7] | N/A | ~175 (at 760 mmHg)[8] | N/A | Tertiary amide; liquid at room temp.[6] |

| 3,3-Dimethylhexanamide | 3,3-Dimethylhexanamide | 143.23 | N/A | N/A | N/A | Positional isomer of the dimethyl groups. |

| N,2-Dimethylhexanamide | N,2-Dimethylhexanamide | 143.23[9] | N/A | N/A | N/A | Secondary amide. |

| N,3-Dimethylhexanamide | N,3-Dimethylhexanamide | 143.23[10] | N/A | N/A | N/A | Secondary amide. |

| 3,4-Dimethylhexanamide | 3,4-Dimethylhexanamide | 143.23[11] | N/A | N/A | N/A | Primary amide with branched chain. |

Note: "N/A" indicates that reliable experimental data was not found in the cited sources. Some boiling points are estimates.

Experimental Protocols

The synthesis and characterization of these amide isomers are fundamental for further research. The following sections provide detailed, generalized methodologies.

Amide bonds are typically formed by the reaction of a carboxylic acid derivative with an amine.[12] The most direct and common laboratory-scale method involves the conversion of the corresponding carboxylic acid to an acyl chloride, followed by reaction with ammonia (B1221849) or a primary/secondary amine.

Protocol: Acyl Chloride-Mediated Amide Synthesis

This protocol describes the synthesis of a primary amide (e.g., this compound from 2,2-dimethylhexanoic acid). It can be adapted for secondary and tertiary amides by substituting ammonia with the appropriate primary or secondary amine.

-

Acid Chloride Formation:

-

In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add the corresponding carboxylic acid (e.g., 2,2-dimethylhexanoic acid, 1.0 eq).

-

Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C.[13]

-

Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution (HCl, SO₂) ceases.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane (B109758) or THF) in a separate flask cooled to 0 °C.

-

Slowly bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium (B1175870) hydroxide (B78521) (~2.0 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

-

Workup and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide.

-

Purify the crude product by recrystallization (if solid) from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.

-

Confirmation of the synthesized isomer's structure and purity is achieved through standard spectroscopic techniques.

1. Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.[14]

-

Procedure: Acquire the IR spectrum of the purified product using a KBr pellet (for solids) or as a thin film (for liquids).

-

Expected Peaks:

-

Primary Amides (e.g., this compound): Two N-H stretching peaks around 3370-3170 cm⁻¹ and a C=O stretch at 1680-1630 cm⁻¹.[14]

-

Secondary Amides (e.g., N,2-Dimethylhexanamide): A single N-H stretching peak around 3370-3170 cm⁻¹ and a C=O stretch at 1680-1630 cm⁻¹.[14]

-

Tertiary Amides (e.g., N,N-Dimethylhexanamide): Absence of N-H stretching peaks. A C=O stretch at 1680-1630 cm⁻¹.[14]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the precise carbon-hydrogen framework. The C-N bond in amides has partial double bond character, which can lead to restricted rotation and complex spectra.[15]

-

Procedure: Dissolve a sample of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

Expected Features for this compound (¹H NMR):

-

A singlet integrating to 6H for the two C2-methyl groups.

-

A broad singlet for the -NH₂ protons.

-

Multiplets corresponding to the protons of the butyl chain (-CH₂-CH₂-CH₂-CH₃).

-

A triplet for the terminal methyl group of the butyl chain.

-

3. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and determine the fragmentation pattern.

-

Procedure: Analyze the sample using a mass spectrometer (e.g., via Electron Ionization, EI).

-

Expected Result: The molecular ion peak [M]⁺ should correspond to the molecular weight of C₈H₁₇NO (143.23 g/mol ).[2][6]

Mandatory Visualization: Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of a C₈H₁₇NO amide isomer.

Conclusion

This guide has provided a detailed examination of the structural isomers of this compound. The significant variations in structure, from chain and positional isomers of primary amides to secondary and tertiary amides, underscore the importance of precise synthesis and characterization. The provided data and experimental protocols serve as a foundational resource for researchers engaged in the study and application of these compounds, particularly in fields where subtle structural changes can lead to profound differences in chemical and biological function.

References

- 1. Hexanamide, 2,2-dimethyl- | C8H17NO | CID 181100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octanamide | C8H17NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-OCTANAMIDE | 629-01-6 [chemicalbook.com]

- 4. Octanamide | CAS#:629-01-6 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. N,N-Dimethylhexanamide | C8H17NO | CID 22084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. N,N-Dimethylhexanamide (CAS 5830-30-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. N,2-dimethylhexanamide | C8H17NO | CID 20209871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N,3-dimethylhexanamide | C8H17NO | CID 55218553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3,4-Dimethylhexanamide | C8H17NO | CID 118532686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. iris.uniss.it [iris.uniss.it]

- 13. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

2,2-Dimethylhexanamide: A Technical Guide to Safety and Handling

Disclaimer: This document provides a comprehensive guide to the safe handling of 2,2-Dimethylhexanamide for researchers, scientists, and drug development professionals. Specific safety and toxicological data for this compound is limited. Therefore, the information presented herein is largely based on the available data for its structural isomer, N,N-Dimethylhexanamide, and general safety principles for substituted amides. It is imperative to treat this compound as a compound with unknown toxicity and to handle it with the utmost care, employing rigorous safety protocols.

Physicochemical and Toxicological Data

The following tables summarize the known physical, chemical, and toxicological properties of N,N-Dimethylhexanamide, which should be considered as indicative for this compound until specific data becomes available.

Table 1: Physical and Chemical Properties of N,N-Dimethylhexanamide

| Property | Value | Reference |

| Molecular Formula | C8H17NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| Physical State | Liquid | [2] |

| Boiling Point | 80 °C @ 1 mmHg | [2] |

| Specific Gravity | 0.89 g/cm³ | [2] |

Table 2: Toxicological Data for N,N-Dimethylhexanamide

| Hazard | Classification | Precautionary Statement | Reference |

| Acute Oral Toxicity | Category 4: Harmful if swallowed | P264: Wash face, hands and any exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. | [2][3] |

Table 3: Exposure Controls and Personal Protective Equipment for N,N-Dimethylhexanamide

| Exposure Control | Recommendation | Standard | Reference |

| Engineering Controls | Ensure adequate ventilation. | - | [4] |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) | [3] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. | - | [3] |

| Hand Protection | Chemical-resistant gloves. | - | [4] |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | - | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis or handling of this compound are not widely available. The following is a generalized protocol for the safe handling of a research-grade chemical with unknown toxicity, based on standard laboratory practices.

Protocol 1: General Laboratory Handling of this compound

-

Preparation:

-

Conduct a thorough risk assessment before commencing any work.

-

Ensure a calibrated analytical balance and all necessary glassware are clean, dry, and readily available inside a certified chemical fume hood.

-

Prepare a quench solution appropriate for amides (e.g., a solution of a mild oxidizing agent) and a spill kit.

-

-

Personal Protective Equipment (PPE):

-

Don a full-length, flame-resistant laboratory coat.

-

Wear chemical-resistant gloves (nitrile or neoprene).

-

Wear tightly sealed chemical safety goggles and a face shield.

-

-

Handling and Dispensing:

-

All manipulations of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood.

-

Use a disposable weighing boat or creased weighing paper to handle the solid.

-

If transferring as a liquid, use a calibrated micropipette with filtered tips.

-

Keep the primary container sealed when not in use.

-

-

Waste Disposal:

-

Dispose of all contaminated materials (gloves, weighing boats, pipette tips) in a dedicated, sealed hazardous waste container.

-

Liquid waste containing this compound should be collected in a clearly labeled, sealed waste bottle.

-

Follow all institutional and local regulations for hazardous waste disposal.

-

-

Decontamination:

-

Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) upon completion of work.

-

Thoroughly wash hands with soap and water after removing gloves.

-

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for ensuring safety when handling this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: First aid response plan for exposure to this compound.

References

No Biological Activity Data Currently Available for 2,2-Dimethylhexanamide

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity of 2,2-Dimethylhexanamide. At present, there are no published studies detailing its pharmacological effects, mechanism of action, or any associated signaling pathways.

Despite extensive searches, no quantitative data on the efficacy of this compound, such as IC50, EC50, or binding affinities, could be retrieved. Similarly, detailed experimental protocols for assays involving this specific compound are absent from the scientific record. This scarcity of information extends to both in vitro and in vivo studies, with no therapeutic or toxicological data currently available.

While research exists on structurally related compounds, such as other amides and N-acylpiperidines, which have been investigated for activities including insect repellency, these findings cannot be extrapolated to this compound without direct experimental evidence. Chemical databases like PubChem list the compound but do not contain any associated biological activity data.

The current body of scientific knowledge does not contain the necessary information to construct a technical guide or whitepaper on the biological activity of this compound. The core requirements for data presentation, experimental protocols, and visualization of signaling pathways cannot be met due to the absence of primary research on this compound.

Therefore, any investigation into the biological effects of this compound would represent a novel area of research. Future studies would need to establish a foundational understanding of its activity through initial screening assays before any in-depth analysis of its mechanism or potential therapeutic applications could be undertaken.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2,2-dimethylhexanamide, a primary amide, from 2,2-dimethylhexanoic acid. The described methodology is a robust two-step process involving the initial conversion of the carboxylic acid to its corresponding acyl chloride, followed by amidation. This protocol is designed to be a reliable method for obtaining the desired product in good yield.

Included are detailed experimental procedures, a summary of quantitative data for the materials involved, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Data Presentation

A summary of the physical and chemical properties of the key compounds in this synthesis is provided in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2,2-Dimethylhexanoic Acid | C₈H₁₆O₂ | 144.21 | 216-220 | 0.913 |

| Thionyl Chloride | SOCl₂ | 118.97 | 76 | 1.636 |

| 2,2-Dimethylhexanoyl Chloride | C₈H₁₅ClO | 162.66 | Not available | Not available |

| Ammonia (B1221849) (as Ammonium (B1175870) Hydroxide) | NH₃ (NH₄OH) | 17.03 (35.04) | -33.34 (as NH₃) | 0.91 (28% aq. soln.) |

| This compound | C₈H₁₇NO | 143.23 | Not available | Not available |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process:

Step 1: Synthesis of 2,2-Dimethylhexanoyl Chloride

This step involves the conversion of 2,2-dimethylhexanoic acid to its acyl chloride using thionyl chloride.

Materials:

-

2,2-Dimethylhexanoic Acid

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (B109758) (DCM) (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for reaction under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be under an inert atmosphere.

-

To the flask, add 2,2-dimethylhexanoic acid.

-

Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the carboxylic acid. The reaction can be performed neat or in an anhydrous solvent like dichloromethane.

-

Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride is carefully removed by distillation under reduced pressure. This step should be performed with caution in a well-ventilated fume hood.

-

The resulting crude 2,2-dimethylhexanoyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step describes the reaction of the synthesized acyl chloride with an ammonia source to form the primary amide.

Materials:

-

2,2-Dimethylhexanoyl Chloride (from Step 1)

-

Concentrated Ammonium Hydroxide (B78521) (28-30% aqueous solution)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Beaker or flask for reaction

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve the crude 2,2-dimethylhexanoyl chloride in an anhydrous aprotic solvent such as dichloromethane in a flask.

-

Cool the solution in an ice bath to 0 °C.

-

While stirring vigorously, slowly add an excess of cold, concentrated ammonium hydroxide solution. This reaction is exothermic and should be performed with care to control the temperature. A white precipitate (ammonium chloride) will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and brine (saturated aqueous sodium chloride solution).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the two-step synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Application Notes and Protocols for the Analytical Detection of 2,2-Dimethylhexanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhexanamide is a branched-chain amide of interest in various fields, including drug discovery and development, due to its potential biological activities. Accurate and reliable analytical methods are crucial for its quantification in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C8H17NO | PubChem |

| Molecular Weight | 143.23 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Predicted Boiling Point | ~200-220 °C | Inferred from structurally similar compounds |

Analytical Method Selection

The choice between GC-MS and LC-MS/MS depends on the sample matrix, the required sensitivity, and the overall analytical goal. The following diagram illustrates a logical approach to method selection.

References

Application Note: Quantification of 2,2-Dimethylhexanamide in Biological Samples

This document provides detailed methodologies for the quantitative analysis of 2,2-Dimethylhexanamide in biological matrices, which is crucial for pharmacokinetic studies, drug metabolism research, and toxicology assessments. The protocols described herein are based on established analytical techniques for similar small molecule amides and are intended for use by researchers, scientists, and professionals in the field of drug development. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), chosen for their sensitivity, selectivity, and robustness in complex sample matrices.

Analytical Techniques Overview

The selection of an appropriate analytical technique is contingent upon the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and quantification of volatile and thermally stable compounds. GC-MS offers high chromatographic resolution and is well-suited for the analysis of less polar compounds. For amides like this compound, this method can provide excellent sensitivity and specificity, particularly when operated in Selected Ion Monitoring (SIM) mode.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[2][3] This technique is ideal for analyzing a wide range of compounds, including those that are not amenable to GC-MS without derivatization. LC-MS/MS is particularly advantageous for quantifying low concentrations of analytes in complex biological fluids such as plasma, urine, and tissue homogenates.[4]

Quantitative Data Summary

The following tables summarize the typical performance parameters expected for the analytical methods described. These values are representative and will require optimization and validation for specific instrumentation and matrices.

Table 1: Typical Performance Characteristics for GC-MS Quantification of this compound

| Parameter | Expected Performance |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 5 - 25 ng/mL |

| Linearity Range (r²) | 25 - 2500 ng/mL (>0.99) |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

Table 2: Typical Performance Characteristics for LC-MS/MS Quantification of this compound

| Parameter | Expected Performance |

| Limit of Detection (LOD) | 0.05 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL |

| Linearity Range (r²) | 0.5 - 1000 ng/mL (>0.99) |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (%RSD) | < 10% |

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of this compound using GC-MS following solvent extraction from a biological matrix.

1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled amide)

-

Dichloromethane (DCM), HPLC grade[5]

-

Ethyl acetate (B1210297), HPLC grade[5]

-

Anhydrous sodium sulfate[1]

-

Sample matrix (e.g., plasma, urine)

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard solution.

-

Add 500 µL of dichloromethane.[5]

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Pass the organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.[1]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Column: HP-5ms Ultra Inert, 30 m x 250 µm x 0.25 µm[6]

-

Injection Mode: Splitless[1]

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

4. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound in complex biological matrices using LC-MS/MS.[3]

1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., stable isotope-labeled this compound)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)[7]

-

Sample matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation: Protein Precipitation

-

To 50 µL of the sample, add 150 µL of acetonitrile containing the internal standard.[2]

-

Vortex for 30 seconds to precipitate proteins.

-

Incubate on ice for 20 minutes.[2]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

-

Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% Formic Acid[7]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-